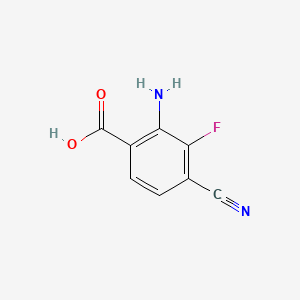

2-Amino-4-cyano-3-fluorobenzoic acid

Description

The strategic placement of diverse functional groups on an aromatic scaffold, as seen in 2-Amino-4-cyano-3-fluorobenzoic acid, allows for a wide range of chemical modifications and applications. This positions the compound as a key intermediate in contemporary chemical science.

Substituted benzoic acids are a cornerstone of organic and medicinal chemistry. preprints.orgresearchgate.net The benzoic acid framework is a common structural motif found in a vast array of pharmaceuticals and biologically active compounds. preprints.org These compounds serve as crucial building blocks in drug design and development, with derivatives exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. preprints.orgresearchgate.net For instance, substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of enzymes implicated in certain cancers. nih.gov Similarly, para-substituted benzoic acid derivatives have been developed as inhibitors for protein phosphatases, which have therapeutic potential against cancer and infectious diseases. nih.gov The versatility of the benzoic acid scaffold allows medicinal chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. researchgate.net

Multifunctionalized aromatic compounds, also known as polysubstituted arenes, are fundamental to modern chemistry, materials science, and biology. rsc.orgnih.gov These compounds form the core structure of numerous natural products, pharmaceuticals, and functional materials. rsc.org The specific arrangement and nature of the substituents on the aromatic ring dictate the molecule's function and properties. acs.org The synthesis of these complex molecules is a significant focus of organic chemistry, with methods like organocatalytic benzannulation being developed to create structurally diverse arenes with high precision. rsc.orgnih.gov Access to unsymmetrically substituted arenes is particularly important for creating novel bioactive compounds. nih.gov The presence of multiple functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures for applications ranging from agrochemicals to advanced materials. researchgate.netmyskinrecipes.com

Derivatives of aminocyano-fluorobenzoic acid are gaining attention for their potential applications in various fields of research. The combination of amino, cyano, and fluoro groups on a benzoic acid core creates a versatile platform for synthesizing novel compounds with unique biological and chemical properties. For example, related compounds like 3-Cyano-2-fluorobenzoic acid are used as intermediates in the synthesis of pharmaceuticals, including antihypertensive, antiviral, and antitumor agents, as well as in the agrochemical and dye industries. nbinno.com Similarly, 4-Cyano-3-fluorobenzoic acid is a key intermediate for active pharmaceutical ingredients (APIs) targeting central nervous system disorders and inflammatory conditions. myskinrecipes.com Research into aminobenzoic acid derivatives has also shown their potential in developing new antimicrobial and cytotoxic agents. mdpi.commdpi.com The synthesis of chromene derivatives, which can possess anticancer and antifungal activities, often utilizes amino-cyano functionalized precursors. nih.gov The trajectory for this class of compounds points towards their increasing use in the discovery of new drugs and functional materials, leveraging the unique electronic and steric properties imparted by the specific substitution pattern.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and related compounds for comparison.

| Property | This compound | 2-Amino-3-fluorobenzoic acid | 2-Amino-4-fluorobenzoic acid | 4-Cyano-3-fluorobenzoic acid |

| Molecular Formula | C₈H₅FN₂O₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₈H₄FNO₂ |

| Molecular Weight | 180.14 g/mol | 155.13 g/mol nih.gov | 155.13 g/mol | 165.12 g/mol |

| CAS Number | 1241753-15-5 | 825-22-9 nih.gov | 446-32-2 | 176508-81-9 |

| Appearance | (Not specified) | Orange powder orgsyn.org | (Not specified) | (Not specified) |

| Melting Point | (Not specified) | 186-190 °C orgsyn.org | 192-196 °C | (Not specified) |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)N)C#N | C1=CC=C(C(=C1F)N)C(=O)O nih.gov | C1=C(C=C(C(=C1)F)N)C(=O)O | C1=C(C=C(C(=C1)F)C#N)C(=O)O |

| InChI Key | (Not specified) | KUHAYJJXXGBYBW-UHFFFAOYSA-N nih.gov | LGPVTNAJFDUWLF-UHFFFAOYSA-N | ZWKNDLMYSLLMRF-UHFFFAOYSA-N |

Detailed Research Findings

While specific research articles focusing solely on this compound are not extensively available in the public domain, the research on analogous compounds provides significant insight into its potential utility and reactivity.

The synthesis of cyanobenzoic acid derivatives is an area of active research, with various methods being developed to introduce the cyano group onto the aromatic ring. google.com For instance, processes involving the conversion of an amino group to a diazonium compound, followed by a Sandmeyer-type reaction to introduce the nitrile, are well-established. google.com The synthesis of related 2-amino-3-fluorobenzoic acid often proceeds from 7-fluoroisatin (B1296980). orgsyn.org These synthetic strategies are crucial for accessing compounds like this compound and its derivatives.

The incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The synthesis of fluorobenzoic acids, including radiofluorinated versions for use in Positron Emission Tomography (PET), highlights the importance of this class of compounds. arkat-usa.org

Furthermore, the derivatization of aminobenzoic acids is a fruitful area of research for discovering new therapeutic agents. For example, derivatives of 4-aminobenzoic acid have been synthesized and shown to possess antimicrobial and cytotoxic activities. mdpi.com This suggests that this compound could serve as a valuable starting material for the synthesis of novel compounds with potential biological activities. The presence of the cyano group offers additional synthetic handles for elaboration into other functional groups, further expanding its utility in creating diverse molecular libraries for screening.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-4(3-10)1-2-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALUYCPUNANIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Amino 4 Cyano 3 Fluorobenzoic Acid and Its Analogues

Strategic Approaches to the Synthesis of Substituted Benzoic Acids

The preparation of substituted benzoic acids is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. google.com The methods employed typically involve either the direct functionalization of benzoic acid or the oxidation of a pre-functionalized precursor, such as a substituted toluene (B28343). google.comsavemyexams.com

Modern synthetic chemistry offers several pathways to benzoic acid derivatives beyond classical methods. One common strategy is the oxidation of alkylbenzenes. savemyexams.com This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. savemyexams.comyoutube.com For instance, an alkylbenzene can be heated under reflux with an alkaline solution of KMnO₄, followed by acidification to yield the corresponding benzoic acid. savemyexams.com

Catalytic systems have also been developed for these transformations. A composite catalyst containing salts of cobalt, manganese, or nickel, along with bromides, can facilitate the liquid-phase oxidation of substituted alkylbenzenes using oxygen-containing gas as the oxidant. google.com Another approach involves using tertiary-butyl hydroperoxide (TBHP) with an oxone/FeCl₃ catalyst system under solvent-free conditions for the oxidative transformation of benzyl (B1604629) alcohols to their corresponding benzoic acids. researchgate.net

Organometallic routes provide another versatile method. For example, bromo-substituted aromatic compounds can be converted into Grignard reagents, which then react with carbon dioxide to form the carboxylate salt, followed by acidification to yield the benzoic acid. youtube.com

The introduction of a cyano group onto a benzoic acid scaffold can be accomplished through several synthetic routes. A prevalent method is the oxidation of tolunitriles (methylbenzonitriles). This reaction can be performed using nitrogen dioxide at elevated temperatures and superatmospheric pressure to maintain the reactants in a liquid phase, often in the presence of an inert solvent. google.com

Another key strategy is the Sandmeyer reaction, which involves the diazotization of an aminobenzoic acid. google.comgoogle.com The amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). Subsequent treatment with a cyanide source, typically copper(I) cyanide, replaces the diazonium group with a cyano group. google.comgoogle.com

Alternative methods include the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov This reaction is thought to proceed through a benzyne (B1209423) intermediate. nih.gov Additionally, processes have been developed for the partial hydrolysis of phthalonitrile (B49051) compounds in the presence of a base, such as an alkali metal hydroxide (B78521), to yield cyanobenzoic acid. googleapis.com

Table 1: Comparison of Synthetic Methods for Cyanobenzoic Acid Derivatives

| Method | Starting Material | Key Reagents | Typical Conditions |

| Oxidation | Tolunitrile | Nitrogen Dioxide | 50-150 °C, Superatmospheric pressure google.com |

| Sandmeyer Reaction | Aminobenzoic Acid | NaNO₂, HCl; CuCN | Diazotization followed by cyanation google.comgoogle.com |

| Benzyne Intermediate | Bromobenzoic Acid | Arylacetonitrile, LDA | -70 °C nih.gov |

| Partial Hydrolysis | Phthalonitrile | Alkali Metal Hydroxide | pH 8-12 googleapis.com |

The synthesis of fluorinated benzoic acids often utilizes specialized fluorination techniques due to the unique reactivity of fluorine. A classical and effective method is the Balz-Schiemann reaction. orgsyn.org This involves the diazotization of an aminobenzoic acid ester, followed by the precipitation of the diazonium salt with fluoboric acid (HBF₄). Thermal decomposition of this salt then yields the fluoroaromatic compound, which can be hydrolyzed to the desired fluorobenzoic acid. orgsyn.org

More recent methods focus on nucleophilic fluorination. For example, readily available 1-arylbenziodoxolones can serve as precursors for 2-fluorobenzoic acids. arkat-usa.orgresearchgate.net These compounds react with fluoride (B91410) salts, such as cesium fluoride (CsF), in polar aprotic solvents to produce the fluorinated product. arkat-usa.org This method has been adapted for the synthesis of radio-labeled [¹⁸F]-fluorobenzoic acids, which are important for positron emission tomography (PET). arkat-usa.orgresearchgate.net Halogen exchange reactions, where a different halogen is replaced by fluorine, also represent a viable pathway. google.com

Multi-step syntheses starting from simpler fluorinated compounds are also common. For example, 4-fluorobenzoic acid can be esterified and then reacted with hydrazine (B178648) hydrate (B1144303) to form 4-fluorobenzohydrazide, a precursor for various other derivatives. benthamdirect.comglobalscientificjournal.com

Aminobenzoic acids are crucial intermediates in organic synthesis. nih.gov A primary route to their preparation is the reduction of the corresponding nitrobenzoic acids. This transformation can be achieved using various reducing agents, such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) or nickel (Ni) catalyst. google.comgoogle.com

Derivatization of the amino group is also a common strategy for creating diverse aminobenzoic acid analogues. The amino group can act as a nucleophile, reacting with various electrophiles. For instance, derivatives can be synthesized by reacting aminobenzoic acids with aromatic halides in pyridine (B92270) or by converting them to amides via reaction with acid chlorides. nih.govresearchgate.net Para-aminobenzoic acid (PABA) is a versatile building block, and its amino group can be diazotized and coupled with phenols to form azo compounds, which can then be further modified. scholarsresearchlibrary.com

For specific isomers like 2-amino-3-fluorobenzoic acid, a known pathway involves the ring-opening of a substituted isatin. 7-fluoroisatin (B1296980) can be treated with sodium hydroxide and hydrogen peroxide, followed by careful acidification, to yield 2-amino-3-fluorobenzoic acid. orgsyn.org

Table 2: Common Reagents for the Synthesis of Aminobenzoic Acids from Nitrobenzoic Acids

| Reagent System | Description |

| Fe/HCl | Metal-acid reduction google.com |

| SnCl₂/HCl | Metal-acid reduction google.com |

| H₂/Pd/C | Catalytic hydrogenation google.com |

| H₂/Ni | Catalytic hydrogenation google.com |

Mechanistic Considerations in the Formation of 2-Amino-4-cyano-3-fluorobenzoic Acid

The synthesis of a molecule with multiple substituents like this compound requires careful planning of the reaction sequence. The order of introduction of the fluoro, cyano, amino, and carboxyl groups is critical to ensure the correct regiochemistry and to avoid undesired side reactions. A plausible synthetic strategy would likely begin with a precursor already containing some of the required functionality, such as a substituted toluene or benzoic acid, followed by a series of functional group interconversions and introductions.

For example, a synthesis could start from a 2-fluoro-4-nitrotoluene. The methyl group could be oxidized to a carboxylic acid to form 2-fluoro-4-nitrobenzoic acid. google.comgoogle.com The nitro group could then be reduced to an amino group, yielding 4-amino-2-fluorobenzoic acid. google.com This amino group could then be subjected to a Sandmeyer reaction—diazotization followed by reaction with a cyanide source—to introduce the cyano group at the 4-position, although this would replace the amino group. A more likely route would involve starting with a precursor where the cyano and fluoro groups are established before forming the amino and carboxylic acid moieties.

Halogen exchange (HALEX) reactions are a powerful tool for the synthesis of fluorinated aromatic compounds, including fluorobenzoic acids. organic-chemistry.org This process typically involves the substitution of a more easily introduced halogen, such as chlorine or bromine, with fluorine.

The reaction mechanism often relies on nucleophilic aromatic substitution (SɴAr). For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving halogen. In the context of benzoic acid synthesis, a nitro group is an excellent activating group. For instance, a 2-chloro-4-nitrobenzoic acid derivative can undergo a halogen exchange reaction with a metal fluoride salt, such as potassium fluoride (KF), to replace the chlorine atom with fluorine. google.com The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The strong Lewis acidity of reagents like trialkyl aluminum can also be used to selectively activate C-F bonds, although this is more commonly applied to aliphatic systems, it highlights the mechanistic principles of C-halogen bond activation. organic-chemistry.org

Nitrile Group Introduction via Sandmeyer-type Reactions and Alternatives

The introduction of a nitrile (cyano) group onto the aromatic ring is a critical step, frequently accomplished via the Sandmeyer reaction. This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) catalyst. wikipedia.orgorganic-chemistry.org

The general mechanism begins with the diazotization of an aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group through a radical-nucleophilic aromatic substitution pathway. wikipedia.org The Sandmeyer reaction is a versatile method for producing benzonitriles. wikipedia.org

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl (or H₂SO₄) |

| 2. Cyanation | Displacement of the diazonium group with a cyanide nucleophile. | CuCN, KCN |

Alternatives to the traditional Sandmeyer reaction exist, aiming to improve safety, yield, or environmental friendliness. These can include palladium-catalyzed cyanation reactions of aryl halides or triflates, which may offer broader functional group tolerance but often require more expensive catalysts and ligands. acs.org Another approach is the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using stoichiometric amounts of copper(I) cyanide at high temperatures. acs.org However, for the synthesis of compounds like this compound, the Sandmeyer reaction remains a common and effective strategy starting from an appropriately substituted aniline (B41778) precursor. google.com

Carboxylic Acid Group Formation via Oxidation Methods

The formation of the carboxylic acid group on the benzene (B151609) ring is typically achieved through the oxidation of an alkyl side chain, most commonly a methyl group. This transformation is a fundamental process in organic synthesis for creating aromatic carboxylic acids. thieme.deorganicmystery.com

Strong oxidizing agents are required for this conversion. Common reagents include potassium permanganate (KMnO₄) in acidic, neutral, or alkaline conditions, or chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent). thieme.deorganicmystery.com Regardless of the length of the alkyl side chain (provided it has a benzylic hydrogen), it is oxidized down to a single carboxylic acid group attached directly to the aromatic ring.

For industrial-scale synthesis, catalytic air-oxidation processes are often preferred. These methods utilize molecular oxygen as the oxidant in the presence of transition-metal catalysts, such as cobalt or manganese salts, often in an acetic acid solvent. acs.orggoogle.com These processes can be more economical and environmentally benign than using stoichiometric amounts of strong metal-based oxidants. onepetro.org

| Oxidizing Agent | Typical Conditions | Key Features |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic, neutral, or alkaline; heat | Strong, versatile, and widely used in lab-scale synthesis. thieme.de |

| Chromic Acid (e.g., Jones Reagent) | Acidic (H₂SO₄) | Powerful oxidant, but generates toxic chromium waste. |

| Catalytic Air/O₂ | Transition-metal catalysts (Co, Mn); high temperature and pressure | Preferred for industrial applications due to cost and environmental factors. google.comonepetro.org |

A newer, catalyst-free method involves the aerobic photooxidation of toluene derivatives using bromine and water, which can proceed with visible light irradiation, offering a more practical and potentially scalable approach. thieme.dethieme-connect.com

Amination and Reduction Strategies for Nitro or Other Precursors

The introduction of the amino group is a pivotal step, often accomplished by the reduction of a nitro group precursor. Aromatic nitro compounds are readily available through electrophilic nitration of the benzene ring. The subsequent reduction of the nitro group to a primary amine is a well-established and reliable transformation. acs.orgnih.gov

A variety of reduction methods are available, with catalytic hydrogenation being one of the most common and efficient. researchgate.netrsc.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. patsnap.com

Common Catalysts for Hydrogenation:

Palladium on carbon (Pd/C) patsnap.com

Platinum on carbon (Pt/C)

Raney Nickel (Raney-Ni) google.com

These catalytic methods are highly effective and often produce the desired amine in high yield with water as the only byproduct, making them environmentally favorable. acs.org

Alternatively, chemical reduction methods can be employed. These often involve the use of metals in acidic media, such as:

Iron (Fe) in hydrochloric acid (HCl) or acetic acid (Bechamp reduction) sciencemadness.org

Tin (Sn) or Tin(II) chloride (SnCl₂) in hydrochloric acid sciencemadness.org

Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Raney-Ni or iron salts is another effective reducing agent for converting nitroarenes to anilines. rsc.orggoogle.com The choice of reduction strategy often depends on the presence of other functional groups in the molecule, as some methods offer greater chemoselectivity than others. nih.govrsc.org For instance, certain catalysts can selectively reduce a nitro group without affecting other reducible groups like double bonds or carbonyls. rsc.org

Efficiency and Scalability of Synthetic Procedures

The practical synthesis of this compound relies on efficient and scalable procedures that maximize yield while minimizing cost and complexity.

Optimization of Reaction Conditions and Yield Improvement

For the Sandmeyer reaction , temperature control is critical during the diazotization step, which is typically performed at low temperatures (0–10 °C) to prevent the premature decomposition of the unstable diazonium salt. wikipedia.org The choice of copper catalyst and the pH during the cyanation step can also significantly impact the yield and minimize the formation of byproducts. scirp.org Recent advancements have explored alternative cyanide sources and catalyst systems to achieve milder and more efficient transformations. unito.it

In the oxidation of the alkyl side chain , catalyst selection, solvent, temperature, and pressure are key variables, especially in industrial air-oxidation processes. acs.orggoogle.com The use of specific organic salts as co-catalysts with cobalt compounds has been shown to enhance reaction rates and selectivities for the desired carboxylic acid. acs.org

For the reduction of the nitro group , catalyst choice and reaction conditions determine the efficiency and chemoselectivity. For example, using a Pd/C catalyst for hydrogenation allows for high selectivity and yields of over 96% under optimized temperature and pressure. patsnap.comgoogle.com The development of novel, low-cost transition metal catalysts aims to replace expensive precious metals while maintaining high activity and stability over multiple cycles. rsc.org

Utilization of Readily Available Starting Materials

The economic viability of synthesizing this compound is heavily dependent on the availability and cost of the initial starting materials. A common synthetic strategy begins with substituted toluenes or benzoic acids that already contain some of the required functional groups or their precursors. google.com

For instance, a plausible synthetic route could start from a compound like 2-fluoro-4-aminotoluene or 2-chloro-4-nitrobenzoic acid, which are often commercially available. google.com Starting with a precursor that already contains the fluorine atom and either the amino or a nitro group simplifies the synthesis by reducing the number of steps required for aromatic substitution. A process starting from 2-chloro-4-nitrobenzoic acid involves a halogen exchange reaction to introduce the fluorine, followed by reduction of the nitro group and a Sandmeyer reaction to introduce the cyano group. google.com The use of such readily available precursors is a key consideration in designing a scalable and cost-effective synthesis.

Derivatization Strategies and Functional Group Transformations

This compound possesses three distinct functional groups—an amine (-NH₂), a nitrile (-CN), and a carboxylic acid (-COOH)—each offering a site for further chemical modification to produce a wide range of analogues. As a substituted anthranilic acid, its reactivity is well-documented. wikipedia.orgijpsjournal.com

The amino group is a versatile handle for derivatization. It can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: The amino group can be converted back into a diazonium salt, which can then be used in various coupling reactions or be replaced by other functional groups (e.g., halogens, hydroxyl), demonstrating the compound's utility as an intermediate. wikipedia.orgnih.gov

The carboxylic acid group can be transformed into:

Esters: By reacting with alcohols under acidic conditions (Fischer esterification).

Amides: By reacting with amines, often after activation to an acyl chloride or using coupling reagents.

Acid Halides: Conversion to a more reactive acyl halide (e.g., with thionyl chloride).

The nitrile group can be:

Hydrolyzed: To form an amide or further to a carboxylic acid under acidic or basic conditions.

Reduced: To form a primary amine (aminomethyl group). nih.gov

Converted to Tetrazoles: Through reaction with azides.

These transformations allow chemists to systematically modify the structure of this compound, enabling the synthesis of diverse libraries of compounds for further research and development. researchgate.netcore.ac.uk

Esterification and Amidation Reactions for Carboxylic Acid and Amino Groups

The presence of both a carboxylic acid and an amino group on this compound allows for the formation of ester and amide derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted to its corresponding ester through various standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This two-step process is often milder and can be performed at lower temperatures.

Table 1: Exemplary Esterification Reactions

| Reactant (Alcohol) | Reagent/Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-amino-4-cyano-3-fluorobenzoate |

| Ethanol | SOCl₂, then Ethanol, Pyridine | Ethyl 2-amino-4-cyano-3-fluorobenzoate |

| Isopropanol | H₂SO₄ (cat.), Reflux | Isopropyl 2-amino-4-cyano-3-fluorobenzoate |

Amidation Reactions:

Amidation can be achieved by targeting either the carboxylic acid group or the amino group.

Amidation of the Carboxylic Acid Group: The carboxylic acid can be coupled with a primary or secondary amine to form a carboxamide. This transformation typically requires the use of coupling reagents to activate the carboxylic acid. Common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency nih.gov. These reactions are generally carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Amidation of the Amino Group (Acylation): The amino group can be acylated by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) to form an N-acyl derivative. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

The challenge in these reactions lies in chemoselectivity, as the molecule possesses both nucleophilic (amino) and electrophilic (carboxylic acid) centers. Protecting-group strategies or specialized, chemoselective reagents may be employed to achieve the desired transformation without unwanted side reactions organic-chemistry.org. For instance, modern methods using Lewis acid catalysts have been explored for the direct amidation of unprotected amino acids, which could be applicable here nih.gov.

Table 2: Exemplary Amidation Reactions

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Amide formation from -COOH | Propylamine, EDC/HOBt, DMF | 2-Amino-4-cyano-N-propyl-3-fluorobenzamide |

| Acylation of -NH₂ | Acetyl Chloride, Pyridine | 2-Acetamido-4-cyano-3-fluorobenzoic acid |

| Amide formation from -COOH | Benzylamine, EDC/HOBt, DMF | 2-Amino-N-benzyl-4-cyano-3-fluorobenzamide |

Transformations Involving Cyano and Fluoro Substituents

The cyano and fluoro groups on the aromatic ring are key functionalities that can undergo specific transformations to generate further structural diversity.

Reactions of the Cyano Group:

The cyano (nitrile) group is a versatile functional group that can be converted into several other moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. chemistrysteps.comlibretexts.org Strong acid-catalyzed hydrolysis (e.g., with aqueous H₂SO₄) typically converts the nitrile directly to a carboxylic acid, which in this case would result in the formation of 2-amino-3-fluoro-1,4-benzenedicarboxylic acid. Base-catalyzed hydrolysis can often be controlled to stop at the intermediate amide stage. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction transforms the cyano substituent into an aminomethyl group, yielding (4-amino-2-(aminomethyl)-6-fluorophenyl)methanol, assuming the carboxylic acid is also reduced.

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This allows for the introduction of a new carbon-carbon bond at this position.

Table 3: Transformations of the Cyano Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₂O, H₂SO₄, Heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. Phenylmagnesium bromide 2. H₃O⁺ | Ketone (benzoyl group) |

Reactions of the Fluoro Substituent:

The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The susceptibility of an aryl fluoride to SₙAr is highly dependent on the other substituents on the ring. researchgate.net The presence of strong electron-withdrawing groups (like the cyano and carboxylic acid groups) ortho and para to the fluorine atom activates the ring toward nucleophilic attack.

Various nucleophiles can be used to displace the fluoride ion:

Alkoxides (e.g., NaOCH₃): Reaction with sodium methoxide (B1231860) would yield a methoxy (B1213986) derivative.

Amines (e.g., piperidine): Reaction with amines can introduce new nitrogen-containing substituents.

Thiols (e.g., NaSPh): Reaction with thiolates can be used to form thioethers.

These reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures. The activating effect of the cyano and carboxyl groups makes the fluorine atom a viable site for substitution, enabling the synthesis of analogues with diverse functionalities at this position. researchgate.netacs.org

Table 4: Nucleophilic Aromatic Substitution of the Fluoro Group

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Methoxide | NaOCH₃, DMSO, Heat | 2-Amino-4-cyano-3-methoxybenzoic acid |

| Ammonia | NH₃, High T, High P | 2,3-Diamino-4-cyanobenzoic acid |

| Thiophenoxide | NaSPh, DMF, Heat | 2-Amino-4-cyano-3-(phenylthio)benzoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Cyano 3 Fluorobenzoic Acid

High-Resolution NMR Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 2-Amino-4-cyano-3-fluorobenzoic acid are not available in the public domain. Such data would be invaluable for assigning the positions of the aromatic protons and understanding the electronic effects of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts of all carbon atoms in the molecule, including the aromatic ring, carboxylic acid, and cyano carbons, are currently unavailable. This information is critical for confirming the carbon skeleton of the compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. However, specific ¹⁹F NMR data for this compound, which would provide the chemical shift of the fluorine atom and its coupling with neighboring protons and carbons, could not be located.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimentally obtained FT-IR spectra, which would show the characteristic vibrational frequencies for the amino (N-H), cyano (C≡N), carboxylic acid (C=O, O-H), and carbon-fluorine (C-F) functional groups of this compound, are not documented in the available literature. These spectral features are essential for confirming the presence of these functional groups. The characteristic stretching vibration of the cyano group is typically observed in the range of 2200-2300 cm⁻¹. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. Specific Raman spectral data for this compound is not available. A Raman spectrum would be expected to show a strong band for the cyano stretching vibration. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the characterization of "this compound," providing precise molecular weight determination and insights into its structural integrity through fragmentation analysis. Various mass spectrometric techniques, often coupled with chromatographic separation, offer complementary information regarding the compound's identity, purity, and stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of "this compound" by providing a highly accurate mass measurement of its molecular ion. This accuracy allows for the determination of the elemental composition, distinguishing the target compound from isomers or isobaric interferences.

For "this compound" (C₈H₅FN₂O₂), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass that closely aligns with this theoretical value, often within a few parts per million (ppm). This level of precision is crucial for confirming the molecular formula and providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Isotopic Distribution for [C₈H₅FN₂O₂ + H]⁺

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) |

|---|---|

| 181.0408 | 100.00 |

| 182.0442 | 8.86 |

| 183.0438 | 0.41 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids and carboxylic acids, direct GC-MS analysis of "this compound" is challenging. To make the compound amenable to GC analysis, derivatization is necessary to replace active hydrogens on the amino and carboxyl functional groups with nonpolar moieties, thereby increasing volatility.

Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating agents like propyl chloroformate. nih.gov After derivatization, the resulting derivative of "this compound" can be separated from other components in a mixture by gas chromatography and subsequently analyzed by the mass spectrometer. The electron impact (EI) mass spectrum would be expected to show a characteristic fragmentation pattern, providing structural information and allowing for sensitive and selective detection, particularly in trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable method for the analysis of "this compound" as it can handle polar, non-volatile, and thermally labile compounds without the need for derivatization. nih.gov LC-MS is routinely used for purity assessment and identity confirmation of pharmaceutical intermediates and other fine chemicals.

In a typical LC-MS analysis, the compound is first separated on a reversed-phase HPLC column. nih.gov The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio. For "this compound," ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed to further confirm the identity by fragmenting the parent ion and analyzing the resulting product ions, providing a highly specific fingerprint for the molecule. scielo.org.zanih.gov

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound," these studies would provide precise information on its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction Analysis

While specific crystallographic data for "this compound" is not publicly available, analysis of closely related structures, such as "2-Amino-5-fluorobenzoic acid" and "2-Amino-4-chlorobenzoic acid," allows for informed predictions of its solid-state conformation. nih.govresearchgate.net It is expected that the molecule would be nearly planar, with the carboxyl and amino groups lying in or close to the plane of the benzene (B151609) ring.

Table 2: Expected Crystallographic Parameters based on Analogue Structures

| Parameter | Expected Value/System | Reference Analogue |

|---|---|---|

| Crystal System | Monoclinic | 2-Amino-5-fluorobenzoic acid nih.gov |

| Space Group | P2₁/c or similar | 2-Amino-4-chlorobenzoic acid (C2/c) researchgate.net |

| Molecules per Unit Cell (Z) | 4 or 8 | nih.govresearchgate.net |

Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state structure of "this compound" is expected to be dominated by a network of intermolecular hydrogen bonds, which dictate the supramolecular assembly. The amino group (N-H) and the carboxylic acid group (O-H) are excellent hydrogen bond donors, while the carboxylic oxygen, the nitrogen of the cyano group, and the fluorine atom can act as hydrogen bond acceptors.

Based on analogue structures, it is highly probable that the carboxylic acid groups will form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govresearchgate.net Additionally, the amino group is likely to participate in N-H···O or N-H···N hydrogen bonds, linking these dimers into extended chains or sheets. An intramolecular N-H···O hydrogen bond between the amino group and the adjacent carboxylic oxygen is also a common feature in such compounds, which would result in the formation of an S(6) ring motif. nih.govresearchgate.net These interactions collectively stabilize the crystal lattice and determine the macroscopic properties of the solid.

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the forces that govern the crystal packing. For this compound, a Hirshfeld surface analysis would be instrumental in understanding the roles of its various functional groups—the amino, cyano, fluoro, and carboxylic acid moieties—in directing the supramolecular assembly.

The analysis generates several key graphical representations:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, typically representing hydrogen bonds and other strong interactions. Blue regions signify contacts that are longer than the van der Waals radii, indicating weaker interactions.

Hypothetical Intermolecular Contacts for this compound:

Based on the functional groups present in the molecule, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. A hypothetical breakdown of these interactions is presented in the interactive data table below. The percentages are illustrative and would need to be confirmed by experimental crystallographic data and subsequent analysis.

| Intermolecular Contact | Potential Contribution | Description |

| O···H / H···O | High | Strong hydrogen bonds are expected to form between the carboxylic acid groups of neighboring molecules, likely leading to the formation of dimers or extended chains. The amino group can also act as a hydrogen bond donor. |

| N···H / H···N | Moderate | Hydrogen bonding involving the amino group and either the carboxylic acid or the cyano group of an adjacent molecule is plausible. |

| F···H / H···F | Moderate | The electronegative fluorine atom can participate in weaker hydrogen bonding interactions with hydrogen atoms from neighboring molecules. |

| C···H / H···C | Significant | These contacts represent van der Waals forces and are generally abundant in organic crystals. |

| N···C / C···N | Low to Moderate | Interactions involving the cyano group could contribute to the overall packing arrangement. |

| H···H | High | These contacts are ubiquitous and contribute significantly to the overall surface area. |

Microwave Spectroscopy for Conformational Analysis in the Gas Phase

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. This data can be used to determine the molecule's three-dimensional structure with exceptional accuracy. For a flexible molecule like this compound, microwave spectroscopy would be invaluable for identifying the preferred conformations in the absence of intermolecular interactions present in the solid state.

The analysis involves measuring the frequencies of rotational transitions, which are then fitted to a rotational Hamiltonian to extract the rotational constants (A, B, and C). These experimental constants are then compared with theoretical values calculated for different possible conformers using quantum chemical methods.

Potential Conformational Isomers of this compound:

The conformational landscape of this compound is likely to be influenced by intramolecular hydrogen bonding. The primary rotational isomers would arise from the relative orientations of the carboxylic acid and amino groups.

Conformer I: An intramolecular hydrogen bond could exist between the amino group and the carbonyl oxygen of the carboxylic acid.

Conformer II: An alternative intramolecular hydrogen bond might form between the hydroxyl hydrogen of the carboxylic acid and the nitrogen atom of the amino group.

Other Conformers: Rotations around the C-C bond connecting the carboxylic acid to the benzene ring could also lead to different stable conformers.

The relative energies and rotational constants for these hypothetical conformers would need to be determined through computational chemistry to be compared with experimental microwave spectroscopy data. An illustrative table of such hypothetical data is provided below.

| Conformer | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| Conformer I | 0.0 (most stable) | Value | Value | Value |

| Conformer II | Value | Value | Value | Value |

| Conformer III | Value | Value | Value | Value |

Further research, including the synthesis and crystallographic analysis of this compound, is required to generate the experimental data necessary for a complete Hirshfeld surface analysis. Similarly, gas-phase microwave spectroscopy studies would be needed to definitively determine its conformational preferences.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Cyano 3 Fluorobenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory has emerged as a robust computational method for probing the electronic properties and reactivity of complex organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular descriptors that govern chemical behavior.

Prediction of Acidity and Substituent Effects in Benzoic Acids

The acidity of a benzoic acid derivative is intricately linked to the electronic nature of its substituents. DFT calculations are instrumental in quantifying these effects. The gas-phase acidity (ΔG°acid) can be computed, and theoretical studies have shown a strong correlation between calculated and experimental values for a range of substituted benzoic acids. mdpi.comnih.gov The substituents on the benzene (B151609) ring—amino (-NH2), cyano (-CN), and fluoro (-F) in the case of 2-amino-4-cyano-3-fluorobenzoic acid—exert both inductive and resonance effects that modulate the stability of the corresponding carboxylate anion.

Electron-withdrawing groups, such as the cyano and fluoro substituents, generally increase acidity by stabilizing the negative charge on the carboxylate through inductive effects. mdpi.comnih.gov Conversely, electron-donating groups like the amino group tend to decrease acidity. mdpi.comnih.gov The position of these substituents is also critical. An ortho-amino group, for instance, can have a significant impact due to both its electronic and potential steric effects. nih.govresearchgate.net DFT studies on various substituted benzoic acids have demonstrated that the trend of increasing acidity for electron-withdrawing substituents often follows ortho < meta < para, while for electron-releasing substituents, the trend is ortho > meta > para. mdpi.comnih.govresearchgate.net

| Substituent | Position | Predicted Effect on Acidity | Dominant Electronic Effect |

|---|---|---|---|

| -NH2 | ortho | Decrease | Resonance (donating) |

| -F | meta | Increase | Inductive (withdrawing) |

| -CN | para | Increase | Inductive and Resonance (withdrawing) |

This table is illustrative and based on general principles from DFT studies on substituted benzoic acids. Specific values for this compound would require dedicated calculations.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For a molecule like this compound, DFT could be employed to study various reactions, such as esterification, amidation, or electrophilic aromatic substitution. The calculations can determine the activation energies for different pathways, providing insights into the most favorable reaction routes. rsc.org For instance, in a catalyzed reaction, DFT can model the interaction of the substrate with the catalyst and map out the entire catalytic cycle. rsc.org While specific mechanistic studies on this exact molecule are not prevalent, the methodologies are well-established for similar aromatic compounds.

Conformational Analysis and Energy Landscapes

The presence of the amino and carboxylic acid groups allows for different spatial orientations, or conformations, of this compound. DFT calculations can be used to explore the potential energy landscape of the molecule, identifying stable conformers and the energy barriers between them. nih.govrsc.org For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. nih.gov Intramolecular hydrogen bonding between the ortho-amino group and the carboxylic acid group could play a significant role in stabilizing certain conformers. researchgate.net Understanding the relative energies of different conformers is crucial as it can influence the molecule's reactivity and its packing in the solid state. nih.gov

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| I | Planar, intramolecular H-bond between -NH2 and -COOH | 0.00 | Most Stable |

| II | -COOH group rotated 90° | ~2-4 | Disrupted conjugation |

| III | -NH2 group rotated | ~1-2 | Altered H-bonding |

This table presents a hypothetical scenario based on conformational analyses of similar molecules. Actual values would require specific computational studies.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT provides a detailed picture of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. By simulating the movement of atoms over time, MD can reveal information about solvation, aggregation, and intermolecular interactions.

Solvation Effects and Self-Association of Benzoic Acid Derivatives in Various Solvents

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly. ucl.ac.ukrsc.org In polar solvents, strong hydrogen bonds are expected between the amino and carboxylic acid groups and the solvent molecules. rsc.orgnih.gov In nonpolar solvents, the solute-solute interactions may become more favorable, leading to self-association. ucl.ac.ukacs.org Benzoic acid and its derivatives are well-known to form hydrogen-bonded dimers in apolar solvents. ucl.ac.ukacs.org The presence of multiple functional groups in this compound could lead to more complex aggregation patterns. rsc.org

Intermolecular Interactions in Solution and Their Role in Crystallization

The intermolecular interactions that occur in solution are precursors to the nucleation and growth of crystals. ucl.ac.ukrsc.org MD simulations can identify the dominant modes of interaction between solute molecules. For this compound, these would include hydrogen bonding between the carboxylic acid groups (forming dimers), hydrogen bonding involving the amino group, and π-π stacking interactions between the aromatic rings. rsc.orgacs.org The balance of these interactions, influenced by the solvent, can determine which polymorphic form of the compound crystallizes. ucl.ac.ukacs.org By analyzing the trajectories of molecules in a simulated supersaturated solution, MD can provide insights into the early stages of aggregation and the formation of crystal nuclei. rsc.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are theoretical frameworks that correlate the structural features of molecules with their physicochemical properties. This allows for the prediction of a compound's characteristics without the need for empirical testing.

The prediction of chemical properties for this compound through QSPR modeling would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

While specific QSPR studies on this compound are not found, a hypothetical table of commonly used molecular descriptors that could be calculated for this compound is presented below. These descriptors would be the foundation for any QSPR model aimed at predicting its properties.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Category | Descriptor Example | Potential Predicted Property |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Enthalpy of Formation |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Reactivity |

| Quantum-chemical | HOMO/LUMO Energies | Spectroscopic Properties |

Without published research, the actual values of these descriptors and the resulting predicted properties for this compound remain undetermined.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

There is no specific information available in the reviewed literature regarding molecular docking studies performed with this compound as the ligand. Such studies would be instrumental in identifying potential biological targets and understanding the compound's mechanism of action at a molecular level. A typical molecular docking study would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.

Selection of a Protein Target: Identifying a biologically relevant protein receptor.

Docking Simulation: Using a docking algorithm to predict the binding pose and affinity of the ligand to the target's active site.

Analysis of Interactions: Examining the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The results of such a study would typically be presented in a table summarizing the binding energy and key interacting residues. A hypothetical example is provided below.

Table 2: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase 1 | -8.5 | Lys78, Glu95, Asp184 |

| Hypothetical Protease 2 | -7.2 | His41, Cys145, Met165 |

It is crucial to emphasize that the data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Structure Activity Relationship Sar Studies of 2 Amino 4 Cyano 3 Fluorobenzoic Acid Derivatives in Biological Systems

Design Principles for Investigating Biological Activity

The design of derivatives of 2-Amino-4-cyano-3-fluorobenzoic acid for biological screening is guided by established medicinal chemistry strategies. A primary approach involves the strategic incorporation of fluorine, a halogen atom known for its ability to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. researchgate.netnih.gov The presence of fluorine can significantly influence the electronic properties of the molecule and its interactions with biological targets. researchgate.net

Key design principles include:

Bioisosteric Replacement: Modifications often involve replacing hydrogen atoms or functional groups with others that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For instance, the amino and carboxyl groups can be modified to amides, esters, or other bioisosteres to alter pharmacokinetic properties.

Scaffold Hopping and Diversification: The core benzoic acid structure can be used as a starting point. Derivatives are created by adding various substituents to the aromatic ring or by modifying the existing amino and carboxyl groups to probe the chemical space around the core structure. mq.edu.au This allows researchers to understand which structural features are essential for activity.

Conformational Control: The introduction of fluorine can influence the conformation of molecules, which can be crucial for binding to a specific biological target. nih.gov For example, fluorination in the side chains of amino acids has been shown to stabilize specific puckers or rotamers, a principle that could be applied to derivatives of the title compound to lock in a bioactive conformation. nih.gov

Exploration of Substituent Effects on Biological Potency

The specific arrangement of the amino, cyano, and fluoro groups on the benzoic acid ring is critical for its chemical properties and potential biological activity. Changing the position of these substituents (positional isomerism) would create new molecules with potentially different activities. For example, moving the fluorine atom from position 3 to position 5 or 6 would alter the electronic environment of the entire molecule, affecting its pKa, lipophilicity, and ability to interact with target proteins.

While the parent molecule, this compound, is achiral, introducing chiral centers through derivatization would necessitate an investigation into stereochemical influences. Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired biological effect. Therefore, if chiral derivatives were synthesized, their separation and individual biological evaluation would be a critical step in SAR studies.

The biological potency of derivatives is heavily influenced by the electronic and steric (size and shape) properties of their substituents.

Electronic Effects: The fluorine atom and the cyano group are both strongly electron-withdrawing. This electronic pull affects the acidity of the carboxylic acid and the basicity of the amino group. mdpi.com Adding further electron-donating or electron-withdrawing groups to the aromatic ring would systematically modulate these properties. This modulation can be key to optimizing interactions with biological targets, such as the active site of an enzyme. nih.gov

Steric Effects: The size and shape of substituents are crucial. For a derivative to be active, it must fit properly into the binding site of its target protein. Introducing bulky groups could sterically hinder this binding and reduce or abolish activity. Conversely, in some cases, a larger group might be necessary to create favorable van der Waals interactions and increase potency. nih.gov SAR studies systematically explore these possibilities by synthesizing a series of analogs with substituents of varying sizes.

In Vitro Biological Activity Profiling and Mechanistic Hypotheses

Compounds structurally related to aminobenzoic acids have been investigated for anti-inflammatory properties. For derivatives of this compound, a potential mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov

An initial in vitro screening would typically involve assays to measure the inhibition of these enzymes. Further studies might utilize cell-based assays, such as measuring the production of inflammatory mediators like nitric oxide (NO) or prostaglandins (B1171923) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov For example, studies on related 2-amino-thiophene derivatives have shown that their anti-inflammatory activity correlates with their ability to activate the NRF2 pathway, which modulates inflammation. nih.gov

Table 1: Hypothetical In Vitro Anti-inflammatory Activity Profile This table is illustrative and based on typical assays for novel compounds.

| Compound | Modification | COX-2 Inhibition (IC₅₀, µM) | NO Production Inhibition (%) |

|---|---|---|---|

| Parent Compound | - | Data not available | Data not available |

| Derivative A | Esterification of COOH | Data not available | Data not available |

| Derivative B | Acetylation of NH₂ | Data not available | Data not available |

The 2-amino-3-cyano scaffold is present in various heterocyclic compounds that have demonstrated anticancer activity. nih.govmdpi.com For instance, certain 2-amino-3-cyano-4H-chromenes have shown cytotoxic effects against human cancer cell lines, with proposed mechanisms including the inhibition of enzymes like topoisomerase. nih.govmdpi.com

Derivatives of this compound could be screened against a panel of human cancer cell lines to determine their cytotoxic or antiproliferative potential. Initial screening often involves assays like the MTT or SRB assay to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Table 2: Hypothetical In Vitro Anticancer Activity Profile This table is illustrative and based on typical assays for novel compounds.

| Compound | Modification | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

|---|---|---|---|---|

| Parent Compound | - | Data not available | Data not available | Data not available |

| Derivative C | Amidation of COOH | Data not available | Data not available | Data not available |

| Derivative D | Substitution at C-5 | Data not available | Data not available | Data not available |

Mechanistic studies for promising anticancer compounds would follow, investigating effects on the cell cycle, induction of apoptosis (programmed cell death), or inhibition of specific signaling pathways known to be dysregulated in cancer, such as those involving STAT3 or PI3K/AKT. nih.gov

Evaluation of Antibacterial and Antiviral Properties

The antibacterial potential of compounds structurally related to this compound has been investigated, particularly in the context of 2-amino-3-cyano-4H-chromene derivatives. These studies provide a basis for understanding how modifications to the core structure might influence antibacterial efficacy.

One study on a series of synthesized 2-amino-3-cyano-4H-chromene derivatives demonstrated a range of antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, obtained using the agar (B569324) well diffusion method, indicated that specific substitutions on the chromene ring system are crucial for activity. For instance, compounds featuring electron-withdrawing groups, such as a nitro group (NO2) on the benzene (B151609) ring at the 4th position of the chromene, exhibited significant inhibition zones against E. coli.

| Compound | Concentration (µl) | Zone of Inhibition (mm) against E. coli |

| 4p (with NO2 group) | 30 | >10 |

| 60 | >10 | |

| 90 | >10 | |

| 4a | 60 | >10 |

| 90 | >10 | |

| 4i | 60 | >10 |

| 90 | >10 | |

| 4n | 60 | >10 |

| 90 | >10 | |

| 4q | 60 | >10 |

| 90 | >10 | |

| 4k | 90 | >10 |

In the realm of antiviral research, studies on fluorinated benzoic acid derivatives have shown promise. For example, 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, known as benzavir-2, has demonstrated activity against both acyclovir-sensitive and acyclovir-resistant strains of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). scilifelab.seresearchgate.net Another benzoic acid derivative, NC-5, has been identified as an inhibitor of influenza A viruses, including oseltamivir-resistant strains, with its mechanism of action attributed to neuraminidase inhibition. nih.govmdpi.com These findings suggest that the benzoic acid scaffold, particularly when incorporating fluorine atoms, can be a valuable starting point for the development of novel antiviral agents. The presence of fluorine can enhance metabolic stability and binding affinity, which are desirable properties in drug candidates. nih.gov

Enzyme Inhibition Studies and Target Identification

Derivatives of 2-aminobenzoic acid and related structures have been explored as inhibitors of various enzymes. For instance, synthetic amino acid derivatives have been evaluated for their inhibitory potential against digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase, which are targets for the management of metabolic disorders.

In one study, several synthetic amino acid derivatives demonstrated potent inhibitory effects on these enzymes. The inhibition of α-glucosidase is a key strategy for reducing serum glucose levels in metabolic diseases. The study identified derivatives that act as competitive inhibitors of α-glucosidase, highlighting their potential as agents for lowering blood glucose.

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| PPC80 | Pancreatic Lipase | 167-1023 | Competitive or Mixed |

| Pancreatic α-amylase | 162-519 | Competitive or Mixed | |

| PPC82 | Pancreatic Lipase | 167-1023 | Competitive or Mixed |

| Pancreatic α-amylase | 162-519 | Competitive or Mixed | |

| PPC84 | Pancreatic Lipase | 167-1023 | Competitive or Mixed |

| Pancreatic α-amylase | 162-519 | Competitive or Mixed | |

| α-glucosidase | 51-353 | Competitive | |

| PPC89 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| α-glucosidase | 51-353 | Competitive | |

| PPC101 | Pancreatic α-amylase | 162-519 | Competitive or Mixed |

| α-glucosidase | 51-353 | Competitive |

Furthermore, QSAR studies on anthranilic acid sulfonamides have identified these compounds as inhibitors of methionine aminopeptidase-2 (MetAP-2), a target in cancer therapy. sums.ac.irnih.govsums.ac.ir This indicates that the anthranilic acid scaffold can be functionalized to target specific enzymatic activities.

Neuroprotective Activity Evaluation

Currently, there is a lack of specific studies evaluating the neuroprotective activity of this compound derivatives. However, the broader class of aromatic amino acids and their derivatives are known to play significant roles in neurological function and disease. taylorandfrancis.comwikipedia.org Further research is warranted to explore the potential of this specific chemical scaffold in the context of neuroprotection.

Antioxidant Activity Assessment

The antioxidant properties of 2-amino-3-cyano-4H-chromene derivatives have been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to neutralize the DPPH radical is a measure of their antioxidant capacity.

Research has shown that the antioxidant activity of these derivatives is influenced by the nature and position of substituents on the chromene structure. The percentage of DPPH scavenging activity for a series of these compounds was evaluated at different concentrations.

| Compound | Concentration (µg/ml) | DPPH Scavenging Activity (%) |

| 4a | 10 | 15.2 |

| 25 | 28.4 | |

| 50 | 45.6 | |

| 100 | 68.9 | |

| 4c | 10 | 12.8 |

| 25 | 25.1 | |

| 50 | 42.3 | |

| 100 | 65.7 | |

| 4i | 10 | 18.5 |

| 25 | 32.7 | |

| 50 | 50.1 | |

| 100 | 72.4 | |

| 4l | 10 | 16.3 |

| 25 | 30.2 | |

| 50 | 48.5 | |

| 100 | 70.1 |

These findings indicate that the 2-amino-3-cyano scaffold, when incorporated into larger heterocyclic systems, can contribute to significant antioxidant activity.

Fibrinolytic Potential

At present, there are no available studies specifically investigating the fibrinolytic potential of this compound derivatives or closely related analogs. The process of fibrinolysis, the enzymatic breakdown of fibrin (B1330869) in blood clots, is a critical area of cardiovascular research. nih.gov While certain aromatic compounds have been investigated for their effects on coagulation factors, specific data on the fibrinolytic activity of this class of compounds is not yet available. mdpi.com

Computational SAR Approaches (e.g., QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. While specific QSAR models for this compound derivatives are not yet published, research on structurally similar anthranilic acid derivatives provides a framework for how such models could be developed.

QSAR studies on N-terminal substituted anthranilic acid-based antagonists for the CCK(1) receptor have highlighted the importance of hydrophobicity, volume-dependent polarizability, and steric fit of substituents in determining antagonist activity. nih.gov These models use molecular descriptors to quantify physicochemical properties and relate them to biological outcomes through mathematical equations.

Similarly, QSAR analyses of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 have employed various chemometric tools, including factor analysis based multiple linear regressions (FA-MLR), principal component regression analysis (PCRA), and genetic algorithm-partial least squares (GA-PLS). sums.ac.irsums.ac.ir These studies identified topological, constitutional, and geometrical parameters as significant descriptors influencing inhibitory activity. sums.ac.ir

These examples demonstrate that computational SAR approaches like QSAR can be effectively applied to derivatives of 2-aminobenzoic acid to build predictive models. Such models would be invaluable in guiding the design and synthesis of new this compound derivatives with optimized biological activities for various therapeutic targets.

Applications As Precursors and Intermediates in Advanced Organic Synthesis

Building Blocks for Complex Pharmaceutical Compounds and Agrochemicals

The utility of fluorinated aromatic compounds in medicinal chemistry and agrochemical development is well-established, with the fluorine atom often imparting desirable properties such as enhanced metabolic stability, increased bioavailability, and improved binding affinity. myskinrecipes.com Substituted benzoic acids, particularly those bearing fluorine and cyano groups, are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and potent agrochemicals. myskinrecipes.comnbinno.com

For instance, analogous compounds like 4-cyano-3-fluorobenzoic acid are employed in the construction of fluorinated aromatic moieties for drugs targeting central nervous system disorders and for anti-inflammatory agents. myskinrecipes.com Similarly, 3-cyano-2-fluorobenzoic acid serves as a precursor for a range of pharmaceuticals, including antihypertensive, antiviral, and antitumor agents. nbinno.com In the agrochemical sector, these types of molecules are utilized in the preparation of herbicides and pesticides due to their ability to selectively inhibit the growth of specific plants and insects. nbinno.com The structure of 2-amino-4-cyano-3-fluorobenzoic acid, with its multiple reactive sites, allows for extensive functionalization, making it an ideal starting material for constructing the complex molecular architectures required for modern therapeutic agents and crop protection products. myskinrecipes.comchemimpex.com

Table 1: Examples of Related Precursors in Pharmaceutical and Agrochemical Synthesis

| Compound Name | Application Area | Example of Use |

| 4-Cyano-3-fluorobenzoic acid | Pharmaceuticals, Agrochemicals | Intermediate for APIs targeting CNS disorders and specialty polymers. myskinrecipes.com |

| 3-Cyano-2-fluorobenzoic acid | Pharmaceuticals, Agrochemicals | Precursor for antihypertensive, antiviral, and antitumor drugs; used in herbicides and pesticides. nbinno.com |

| 4-Amino-3-fluorobenzoic acid | Pharmaceuticals, Agrochemicals | Key intermediate for anti-inflammatory and analgesic drugs. chemimpex.com |

Role in the Synthesis of Heterocyclic Ring Systems (e.g., Indoles, Acridines)

Anthranilic acids and their derivatives are fundamental precursors for the synthesis of a wide variety of heterocyclic compounds. orgsyn.org The specific substitution pattern of this compound makes it particularly well-suited for the construction of fused ring systems.

A closely related compound, 2-amino-3-fluorobenzoic acid, is a key intermediate in the synthesis of indole (B1671886) derivatives. orgsyn.org These indole structures form the core of numerous biologically active compounds, including the potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist L-670,596 and the anti-inflammatory agent Etodolac. orgsyn.org The synthesis often proceeds through the formation of an intermediate which then undergoes cyclization to form the indole ring. nih.gov

Furthermore, 2-amino-3-fluorobenzoic acid is an important precursor for the synthesis of fluoroacridines. orgsyn.org Acridines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis can involve the condensation of the anthranilic acid derivative with a suitable coupling partner followed by cyclization to form the tricyclic acridine (B1665455) core. nih.gov The presence of the cyano group in this compound offers an additional handle for further synthetic modifications of the resulting heterocyclic systems.

Precursors for Specialized Functional Materials and Dyes

The unique electronic properties conferred by the combination of electron-donating (amino) and electron-withdrawing (cyano, fluoro, carboxylic acid) groups on the aromatic ring make this compound a promising candidate as a precursor for specialized functional materials and dyes.

Analogous compounds have found significant use in the dye industry. For example, 3-cyano-2-fluorobenzoic acid is used in the production of various dyes and pigments, particularly for achieving blue and green shades, due to its ability to react with different colorants. nbinno.com Similarly, 4-amino-3-fluorobenzoic acid is employed in the manufacturing of dyes for textiles and inks. chemimpex.com The reactive nitrile and carboxylic acid groups on these molecules facilitate diverse coupling and derivatization reactions, which is also a key feature in the development of specialty polymers. myskinrecipes.com The chromophoric and functional nature of this compound suggests its potential in creating novel colorants and as a monomer for high-performance polymers with tailored optical and electronic properties.

Reactant in Derivatization for Biochemical Probes and Assays

The development of biochemical probes and assays often relies on the availability of small molecules that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent attachment to biomolecules. The multifunctional nature of this compound makes it an attractive scaffold for such derivatization.